4-(1H-tetrazol-5-ylmethyl)phenol

Leukotriene Antagonism Inflammation In Vitro Pharmacology

Need a metabolically stable carboxylic acid bioisostere? 4-(1H-tetrazol-5-ylmethyl)phenol (CAS 119192-12-0) provides the methylene-bridged tetrazole-phenol scaffold proven in LTD4/LTE4 antagonist optimization. • LY163443 substructure; pA2 7.1 vs. FPL 55712 pA2 6.6 • Tetrazole pKa ~4.8 enhances oral bioavailability vs. carboxylic acid • Reduced anionic fraction improves passive BBB penetration Bulk stock available for immediate dispatch.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 119192-12-0
Cat. No. B039820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-5-ylmethyl)phenol
CAS119192-12-0
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNN=N2)O
InChIInChI=1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
InChIKeyMEEDVZNIMBGRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Tetrazol-5-ylmethyl)phenol Compound Profile


4-(1H-tetrazol-5-ylmethyl)phenol (CAS 119192-12-0) is a heterocyclic aromatic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It features a phenol group linked via a methylene bridge to the 5-position of a 1H-tetrazole ring . This compound is primarily valued as a building block and intermediate in medicinal chemistry due to the tetrazole moiety's ability to function as a metabolically stable, acidic bioisostere of the carboxylic acid group [1].

Why Substitution Fails for 4-(1H-Tetrazol-5-ylmethyl)phenol


Generic substitution with other 5-substituted tetrazoles or simple phenols fails because 4-(1H-tetrazol-5-ylmethyl)phenol occupies a unique chemical space defined by its specific linker and substitution pattern. The methylene bridge between the aromatic rings creates a distinct spatial orientation and electron density profile compared to directly linked analogs like 4-(1H-tetrazol-5-yl)phenol, which alters its acidity and molecular recognition properties [1]. This specific scaffold is a key substructure in pharmacologically relevant molecules such as the leukotriene antagonist LY163443, highlighting its role in achieving target selectivity that is not reproducible with other tetrazole isomers or carboxylic acid surrogates [2].

Quantitative Evidence for 4-(1H-Tetrazol-5-ylmethyl)phenol


Superior Leukotriene Antagonist Potency

The leukotriene D4 (LTD4) antagonist LY163443, which is synthesized from 4-(1H-tetrazol-5-ylmethyl)phenol, demonstrates a more potent and selective pharmacological profile compared to the reference antagonist FPL 55712. This suggests the unique 4-(1H-tetrazol-5-ylmethyl)phenoxy moiety contributes to its enhanced activity [1].

Leukotriene Antagonism Inflammation In Vitro Pharmacology

Differential Acidity vs. Carboxylic Acid

The 5-substituted tetrazole moiety confers distinct acidic properties compared to the carboxylic acid group it often replaces. This difference in pKa can lead to significantly altered ionization states at physiological pH, affecting membrane permeability and target binding [1].

Physicochemical Properties pKa Bioisostere

Metabolic Stability Advantage vs. Esters/Amides

Tetrazole groups are known to confer superior metabolic stability compared to common carboxylic acid bioisosteres like esters and amides, which are often susceptible to rapid hydrolysis by esterases and amidases in vivo [1].

Drug Metabolism Pharmacokinetics Stability

Application Scenarios for 4-(1H-Tetrazol-5-ylmethyl)phenol


Lead Optimization for Inflammatory Targets

Procure 4-(1H-tetrazol-5-ylmethyl)phenol as a key synthetic intermediate for generating analogs of LY163443. Use this scaffold to explore structure-activity relationships (SAR) around the tetrazole-phenol linker in LTD4 and LTE4 antagonists, building on established in vitro activity data showing improved potency (pA2 7.1) over the comparator FPL 55712 (pA2 6.6) [1].

Metabolically Stable Bioisostere Design

Utilize 4-(1H-tetrazol-5-ylmethyl)phenol as a fragment in medicinal chemistry programs where a carboxylic acid group is present but its metabolic lability (e.g., glucuronidation) or physicochemical properties are suboptimal. The tetrazole moiety offers a class-validated, hydrolytically stable alternative with a distinct pKa profile that can improve oral bioavailability [2].

pKa-Tuned Ligands in CNS Discovery

Employ this compound in the synthesis of CNS-penetrant candidates. The slightly more acidic pKa of the 5-substituted tetrazole (pKa ~4.8) compared to a carboxylic acid (pKa ~4.2) can reduce the fraction of the molecule in its anionic form at physiological pH, potentially enhancing passive permeability across the blood-brain barrier while retaining key target interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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